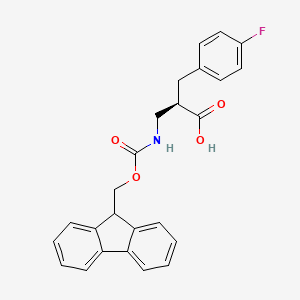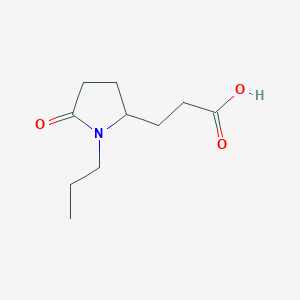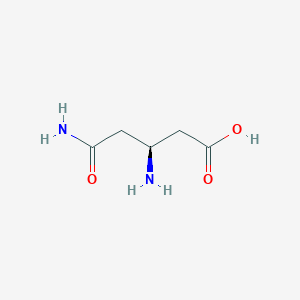
(3S)-3,5-Diamino-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,5-Diamino-5-oxopentanoic acid is an organic compound with significant importance in various scientific fields It is a derivative of glutamic acid, featuring two amino groups and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,5-Diamino-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-glutamic acid.
Protection of Functional Groups: The amino and carboxyl groups of L-glutamic acid are protected using suitable protecting groups.
Introduction of Amino Groups: The protected intermediate undergoes a series of reactions to introduce the additional amino group at the 3-position.
Deprotection: The protecting groups are removed to yield (S)-3,5-Diamino-5-oxopentanoic acid.
Industrial Production Methods: Industrial production methods for (S)-3,5-Diamino-5-oxopentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce amino groups.
Enzymatic Processes: Utilizing specific enzymes to achieve stereoselectivity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3,5-Diamino-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
(S)-3,5-Diamino-5-oxopentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3,5-Diamino-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.
Signal Transduction: May play a role in cellular signaling processes.
Comparaison Avec Des Composés Similaires
L-Glutamic Acid: The parent compound, differing by the presence of additional amino and ketone groups.
L-Ornithine: Similar structure but lacks the ketone group.
L-Lysine: Contains additional amino groups but differs in the carbon chain length.
Uniqueness: (S)-3,5-Diamino-5-oxopentanoic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C5H10N2O3 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(3S)-3,5-diamino-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1 |
Clé InChI |
XOYSDPUJMJWCBH-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](CC(=O)O)N)C(=O)N |
SMILES canonique |
C(C(CC(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate](/img/structure/B12987246.png)
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane](/img/structure/B12987247.png)
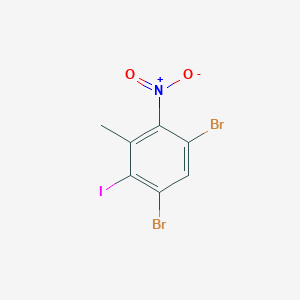

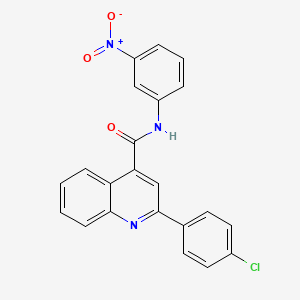
![8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12987286.png)
![1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol](/img/structure/B12987288.png)
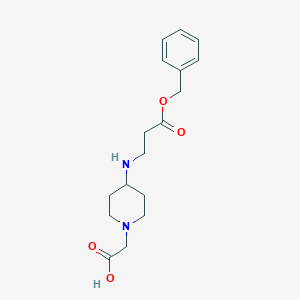
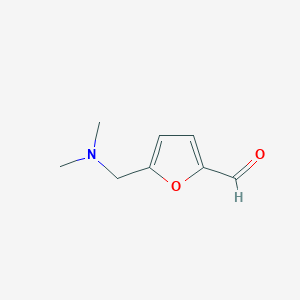
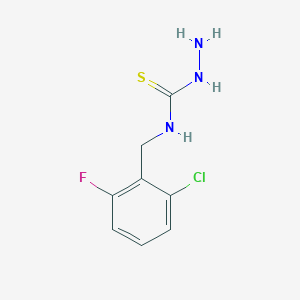
![(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12987314.png)
![(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)](/img/structure/B12987317.png)
